An In-Depth Technical Guide to 4-(Neopentyloxy)aniline (CAS 62517-38-8)
An In-Depth Technical Guide to 4-(Neopentyloxy)aniline (CAS 62517-38-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Neopentyloxy)aniline (CAS 62517-38-8), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A robust, two-step synthesis protocol, commencing from readily available starting materials, is presented with a focus on the underlying chemical principles and experimental best practices. Safety considerations for handling anilines are also addressed to ensure safe laboratory operations.
Introduction
4-(Neopentyloxy)aniline is a specialized substituted aniline that serves as a crucial building block in various fields of chemical research.[1] Its molecular architecture, featuring a primary amine on a benzene ring substituted with a bulky neopentyloxy group at the para position, imparts unique properties that are highly valuable in the design of novel molecules.[1] The neopentyl group provides significant steric hindrance, which can influence the regioselectivity of subsequent chemical transformations, while the ether linkage acts as an electron-donating group, activating the aromatic ring.[1]
The strategic incorporation of the neopentyl moiety is often employed to modulate physical properties such as crystal lattice energy, which can lead to improved solubility and bioavailability in pharmaceutical applications.[1] Derivatives of 4-(neopentyloxy)aniline have been investigated for their potential as antimicrobial agents, demonstrating potent and selective activity against Gram-positive pathogens.[1] Furthermore, the rigid aromatic core combined with the flexible, bulky neopentyloxy group makes this compound and its derivatives interesting candidates for the development of liquid crystals and other advanced materials.[1]
This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and characterization of 4-(Neopentyloxy)aniline, thereby facilitating its application in innovative research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and materials design. The following sections detail the key characteristics of 4-(Neopentyloxy)aniline.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(Neopentyloxy)aniline and its close analog, 4-(pentyloxy)aniline, for comparative purposes.
| Property | 4-(Neopentyloxy)aniline | 4-(Pentyloxy)aniline |
| CAS Number | 62517-38-8 | 39905-50-5 |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol | 179.26 g/mol |
| Appearance | Not explicitly found; likely a liquid or low-melting solid | Light yellow to brown liquid |
| Boiling Point | Data not available | ca. 311.8 °C (rough estimate) |
| Density | Data not available | 0.97 g/mL at 25 °C |
| Refractive Index | Data not available | n²⁰/D 1.532 |
Data for 4-(pentyloxy)aniline is provided for reference and is sourced from commercial supplier information.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(Neopentyloxy)aniline. The expected spectral features are outlined below.
The proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Neopentyloxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the neopentyloxy group.
-
Aromatic Protons: The 1,4-disubstituted benzene ring will show a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region (typically δ 6.5-7.5 ppm).
-
Neopentyloxy Group Protons:
-
A singlet integrating to nine protons (δ ~1.0 ppm) corresponding to the three equivalent methyl groups of the tert-butyl moiety.
-
A singlet integrating to two protons (δ ~3.6 ppm) for the methylene (-O-CH₂-) protons adjacent to the oxygen atom.
-
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For 4-(Neopentyloxy)aniline, the following signals are anticipated:
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the four unique carbon environments in the para-substituted ring. The carbon attached to the oxygen of the neopentyloxy group will be shifted downfield.
-
Neopentyloxy Group Carbons:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the three equivalent methyl carbons.
-
A signal for the methylene carbon adjacent to the oxygen.
-
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 4-(Neopentyloxy)aniline.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=C (Aromatic) | Stretch | ~1450-1600 |
| C-N (Aromatic Amine) | Stretch | 1250-1335 |
| C-O (Ether) | Asymmetric Stretch | ~1250 |
| N-H (Amine) | Bending | 1580-1650 |
Synthesis of 4-(Neopentyloxy)aniline
The synthesis of 4-(Neopentyloxy)aniline is typically achieved through a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach offers a reliable and scalable route to the target compound.[1]
Caption: A general two-step workflow for the synthesis of 4-(Neopentyloxy)aniline.
Step 1: Williamson Ether Synthesis of 4-(Neopentyloxy)nitrobenzene
The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[1] In this Sₙ2 reaction, the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of a neopentyl halide.
Causality Behind Experimental Choices:
-
Starting Material: 4-Nitrophenol is an ideal starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.[1]
-
Base: A moderately strong base such as sodium hydroxide or potassium carbonate is sufficient to deprotonate the phenol to form the reactive phenoxide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Neopentyl Halide: Neopentyl bromide or iodide is used as the electrophile. It is important to note that neopentyl halides are sterically hindered, which can slow down the rate of Sₙ2 reactions. Therefore, elevated temperatures may be required to drive the reaction to completion.
Experimental Protocol:
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium 4-nitrophenoxide.
-
Add neopentyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(neopentyloxy)nitrobenzene.
Step 2: Reduction of 4-(Neopentyloxy)nitrobenzene to 4-(Neopentyloxy)aniline
The final step is the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.[1]
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly efficient and clean method for reducing nitroarenes to anilines.[1] Alternative methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
-
Solvent: A protic solvent such as ethanol or methanol is typically used for catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 4-(neopentyloxy)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(neopentyloxy)aniline.
-
If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.
Caption: Chemical structure of 4-(Neopentyloxy)aniline.
Safety and Handling
While a specific safety data sheet (SDS) for 4-(Neopentyloxy)aniline should always be consulted, general safety precautions for handling aniline derivatives should be strictly followed. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Neopentyloxy)aniline is a valuable and versatile building block in organic synthesis, with promising applications in drug discovery and materials science. Its synthesis via a two-step sequence of Williamson ether synthesis and nitro group reduction is a robust and well-established method. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and a detailed synthesis protocol to aid researchers in its effective utilization. Adherence to proper safety protocols is paramount when handling this and other aniline derivatives.
